molecular formula C13H13ClO2 B2628670 5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole CAS No. 2287345-68-8

5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole

Cat. No. B2628670
CAS RN: 2287345-68-8
M. Wt: 236.7
InChI Key: WKXZFTDXMVNAEY-UHFFFAOYSA-N
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Description

The compound “5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole” is a chemical compound with the molecular formula C14H15ClO. It is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been of interest in the field of organic chemistry due to their unique structure and potential applications .


Synthesis Analysis

The synthesis of such compounds often involves the use of [1.1.1]propellane, which can be derivatized into various BCP species . A continuous flow process has been developed to generate [1.1.1]propellane on demand, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, which is a highly strained three-membered ring system. This core is substituted with a chloromethyl group and a benzodioxole group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the strained nature of the bicyclo[1.1.1]pentane core. For instance, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .

Future Directions

The future directions in the research and application of this compound could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, and synthetic chemistry. The development of efficient synthetic routes for this and related compounds is also an important area of research .

properties

IUPAC Name

5-[3-(chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)16-8-15-10/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXZFTDXMVNAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole

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